molecular formula C15H12N4OS2 B11055145 6-[(4-Methoxyphenyl)methyl]-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methoxyphenyl)methyl]-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055145
M. Wt: 328.4 g/mol
InChI Key: NHGSTKUBENMMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine two pharmaceutically active moieties: the triazole and the thiadiazine rings. Their ability to manifest substituents around a core scaffold in defined three-dimensional representations makes them valuable in drug design and development .

Preparation Methods

The synthetic routes for this compound involve the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist based on fusion permutations:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I)
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II)
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III)
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)

Industrial production methods may involve synthetic strategies such as cyclization reactions, condensations, and functional group transformations.

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse pharmacological activities.

Scientific Research Applications

Researchers have explored this compound’s applications in:

  • Chemistry : As synthetic intermediates and building blocks.
  • Biology : Potential bioactive profiles due to hydrogen bond interactions with target receptors.
  • Medicine : Anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties.
  • Industry : Rational design of multifunctional drugs.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

.

Properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4OS2/c1-20-12-4-2-10(3-5-12)8-13-18-19-14(11-6-7-21-9-11)16-17-15(19)22-13/h2-7,9H,8H2,1H3

InChI Key

NHGSTKUBENMMHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CSC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.